molecular formula C7H6N2O3 B8497585 2-Cyano-oxazole-4-carboxylic acid ethyl ester

2-Cyano-oxazole-4-carboxylic acid ethyl ester

Cat. No. B8497585
M. Wt: 166.13 g/mol
InChI Key: FXOHYCBBKDXHSL-UHFFFAOYSA-N
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Description

2-Cyano-oxazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

ethyl 2-cyano-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C7H6N2O3/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2H2,1H3

InChI Key

FXOHYCBBKDXHSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-formyl-oxazole-4-carboxylic acid ethyl ester (Panek et al. J. Org. Chem., 6496, (1996)) (171 mg, 1.11 mmol) in MeOH (3 mL) was added NH2OH (50% wt. H2O, 161 μL, 2.4 mmol). The reaction was allowed to stir for 2 h, and then concentrated in vacuo. The crude oxime was treated with acetic anhydride (4 mL) and heated with stirring at 150° C. for 24 h. The acetic anhydride was removed under vacuo, and the crude material was purified by preparative thin layer chromatography (60% ether-hexanes) to afford 56 mg (31%) of the title compound as an off-white solid. 1H-NMR (CDCl3; 400 MHz): δ 8.40 (s, 1H), 4.46 (q, 2H, J=7.1 Hz), 1.43 (t, 3H, J=7.1 Hz).
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
161 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
31%

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-formyloxazole-4-carboxylate (650 mg, 3.84 mmol) in methanol (25 mL) was cooled to 0° C. and 50% aqueous hydroxylamine (0.22 mL, 7.68 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 3 h. Solvent was removed under reduced pressure and the crude product (0.52 g) obtained was dissolved in DMF (20 mL). T3P (3.4 mL, 5.65 mmol; 50% in EtOAc) was added to the reaction mixture and heated to 100° C. for 2 h. The reaction mixture was quenched with saturated NaHCO3 solution and the organic product was extracted with EtOAc. Solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 10% EtOAc in petroleum ether) to afford ethyl 2-cyanooxazole-4-carboxylate (0.34 g, yield 53%) as an off white solid. 1H NMR (300 MHz, CDCl3) δ 8.39 (s, 1H), 4.48-4.41 (q, J=7.0 Hz, 2H), 1.44-1.39 (t, J=7.0 Hz, 3H).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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